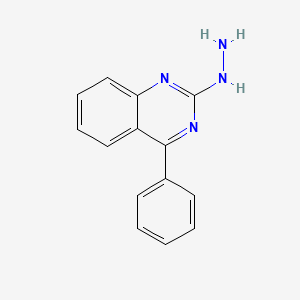

2-Hydrazinyl-4-phenylquinazoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 23.6 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-phenylquinazolin-2-yl)hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4/c15-18-14-16-12-9-5-4-8-11(12)13(17-14)10-6-2-1-3-7-10/h1-9H,15H2,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJXCZPNRCFUDOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80393008 | |

| Record name | 2-HYDRAZINYL-4-PHENYLQUINAZOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80393008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

23.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816436 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

64820-60-6 | |

| Record name | 2-HYDRAZINYL-4-PHENYLQUINAZOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80393008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 2-Hydrazinyl-4-phenylquinazoline

This document provides a comprehensive overview of the primary synthetic pathway for 2-hydrazinyl-4-phenylquinazoline, tailored for researchers, scientists, and professionals in drug development. The synthesis is a crucial process for accessing this heterocyclic moiety, which serves as a key building block in the development of various pharmacologically active compounds.

Core Synthesis Pathway

The most prevalent and established method for the synthesis of this compound proceeds through a two-step reaction sequence. The first step involves the formation of a 2-chloro-4-phenylquinazoline intermediate, which is subsequently reacted with hydrazine to yield the final product.

Step 1: Synthesis of the 2-Chloro-4-phenylquinazoline Intermediate

The synthesis of the 2-chloro-4-phenylquinazoline intermediate can be achieved through several methods. One common approach is the Suzuki coupling of 2,4-dichloroquinazoline with phenylboronic acid.[1] This method offers a reliable route to introduce the phenyl group at the 4-position of the quinazoline ring.

Alternatively, 2-chloro-4-phenylquinazoline can be prepared from 2-amino-5-bromobenzamide through a series of reactions involving cyclocondensation with benzaldehyde, followed by chlorination.[2] Another route involves the chlorination of 2-phenylquinazolin-4(3H)-one.

Step 2: Hydrazinolysis of 2-Chloro-4-phenylquinazoline

The final step in the synthesis is the nucleophilic aromatic substitution reaction between 2-chloro-4-phenylquinazoline and hydrazine. This reaction typically involves treating the chloro-intermediate with hydrazine hydrate, which displaces the chlorine atom at the 2-position to form this compound. This reaction is a common method for introducing a hydrazinyl group onto a heterocyclic ring.[3][4]

Experimental Protocols

Below are detailed experimental protocols for the key steps in the synthesis of this compound.

Protocol 1: Synthesis of 2-Chloro-4-phenylquinazoline from 2,4-Dichloroquinazoline and Phenylboronic Acid

Materials:

-

2,4-Dichloroquinazoline

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0)

-

Tetrahydrofuran (THF)

-

Water

-

Methanol

-

Toluene

Procedure:

-

In a 2 L flask, combine 35.0 g (175.8 mmol) of 2,4-dichloroquinazoline, 22.5 g (184.6 mmol) of phenylboronic acid, and 6.1 g (5.3 mmol) of tetrakis(triphenylphosphine)palladium(0).[1]

-

Add 800 mL of tetrahydrofuran and 400 mL of water to the flask.[1]

-

Heat the mixture to 60 °C for 12 hours under a nitrogen atmosphere.[1]

-

After the reaction is complete, add the resulting mixture to 3000 mL of methanol to induce crystallization.[1]

-

Filter the crystallized solid and dissolve it in toluene.[1]

-

Filter the toluene solution through a pad of silica gel/celite.[1]

-

Reduce the volume of the organic solvent and recrystallize the product from methanol to obtain 2-chloro-4-phenylquinazoline.[1]

Protocol 2: Synthesis of this compound from 2-Chloro-4-phenylquinazoline

Materials:

-

2-Chloro-4-phenylquinazoline

-

Hydrazine hydrate

-

Ethanol

Procedure:

-

Dissolve 2-chloro-4-phenylquinazoline in ethanol.

-

Add an excess of hydrazine hydrate to the solution.

-

Reflux the reaction mixture for a sufficient period to ensure complete conversion. The reaction progress can be monitored by thin-layer chromatography.

-

After completion, cool the reaction mixture to room temperature, which may cause the product to precipitate.

-

If precipitation occurs, filter the solid, wash it with cold ethanol, and dry it to obtain this compound.

-

If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography.

Data Presentation

Table 1: Summary of Yields for the Synthesis of 2-Chloro-4-phenylquinazoline

| Starting Materials | Product | Yield (%) | Reference |

| 2,4-Dichloroquinazoline and Phenylboronic acid | 2-Chloro-4-phenylquinazoline | 87 | [1] |

| 2-amino-5-bromobenzamide and benzaldehyde (two steps) | 6-bromo-4-chloro-2-phenylquinazoline | 78 | [2] |

Visualization of the Synthesis Pathway

The following diagram illustrates the logical flow of the synthesis of this compound.

References

- 1. 2-CHLORO-4-PHENYLQUINAZOLINE synthesis - chemicalbook [chemicalbook.com]

- 2. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. Quinazolines and 1,4-benzodiazepines. Part XXXVIII. The reaction of hydrazines with 6-chloro-2-chloromethyl-4-phenylquinazoline 3-oxide - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

Spectroscopic Analysis of Hydrazinyl-Phenylquinazolines: A Technical Guide

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic analysis of hydrazinyl-phenylquinazoline derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry. Due to the limited availability of published spectroscopic data for 2-Hydrazinyl-4-phenylquinazoline, this document utilizes data for its close structural isomer, 4-Hydrazino-2-phenylquinazoline , as a representative example to illustrate the analytical methodologies and expected spectral characteristics. This guide covers the fundamental techniques of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible Spectroscopy. Detailed experimental protocols, tabulated spectral data, and workflow visualizations are provided to aid researchers in the characterization of this important class of molecules.

Introduction

Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. The incorporation of a hydrazinyl and a phenyl group into the quinazoline scaffold can give rise to a wide range of pharmacological activities. Accurate structural elucidation and characterization of these compounds are paramount for drug discovery and development. Spectroscopic techniques are the cornerstone of this characterization, providing detailed information about the molecular structure, functional groups, and electronic properties.

This guide will focus on the application of key spectroscopic methods for the analysis of a representative compound, 4-Hydrazino-2-phenylquinazoline.

Spectroscopic Data

The following sections present the spectroscopic data for 4-Hydrazino-2-phenylquinazoline and expected values for related isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Data of 4-Hydrazino-2-phenylquinazoline

Solvent: DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 9.61 | br. s | 1H | NH |

| 8.52 | d | 2H | Phenyl H |

| 8.21 | dd | 1H | Quinazoline H(8) |

| 7.56 | dd | 1H | Quinazoline H(5) |

| 7.44 | m | 3H | Phenyl H |

| 4.76 | br. s | 2H | NH₂ |

Note: Data is for 4-Hydrazino-2-phenylquinazoline.[1]

Expected ¹³C NMR Spectral Data for Hydrazinyl-Phenylquinazolines

| Chemical Shift (δ) ppm | Assignment |

| 160-165 | C=N (Quinazoline) |

| 150-155 | C-N (Quinazoline) |

| 120-140 | Aromatic C-H & C-C |

| 110-120 | Aromatic C-H |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3400 | Medium | N-H stretching (NH₂) |

| 3100-3200 | Medium | N-H stretching (NH) |

| 3000-3100 | Medium-Weak | Aromatic C-H stretching |

| 1610-1630 | Strong | C=N stretching (Quinazoline) |

| 1500-1600 | Strong | C=C stretching (Aromatic) |

| 1400-1500 | Medium | C-N stretching |

| 700-800 | Strong | C-H bending (Aromatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

Expected Mass Spectrometry Data for this compound

| m/z | Ion |

| [M]+ | Molecular Ion |

| [M+H]+ | Protonated Molecular Ion |

For C₁₄H₁₂N₄, the exact mass is 236.1062.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is particularly useful for conjugated systems.

Expected UV-Visible Absorption Maxima for this compound

| Wavelength (λmax) nm | Solvent | Electronic Transition |

| ~250-280 | Ethanol/Methanol | π → π |

| ~320-350 | Ethanol/Methanol | n → π |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of hydrazinyl-phenylquinazoline derivatives.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Instrument: A 400 MHz or higher field NMR spectrometer is recommended.[1]

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

FTIR Spectroscopy

-

Sample Preparation:

-

Solid State (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

Solid State (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

-

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample holder (or pure KBr pellet).

-

Collect the sample spectrum.

-

The final spectrum is reported in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrument: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition:

-

Infuse the sample solution into the ion source.

-

Acquire the mass spectrum in positive or negative ion mode.

-

For high-resolution mass spectrometry (HRMS), a time-of-flight (TOF) or Orbitrap mass analyzer is used to determine the exact mass and elemental composition.

-

UV-Visible Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.1 and 1.

-

Instrument: A dual-beam UV-Visible spectrophotometer.

-

Data Acquisition:

-

Record a baseline spectrum with the cuvette filled with the pure solvent.

-

Record the sample spectrum over a wavelength range of approximately 200-800 nm.

-

The resulting spectrum is a plot of absorbance versus wavelength.

-

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic analysis and a conceptual signaling pathway where such a molecule might be investigated.

Caption: General experimental workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Conceptual signaling pathway illustrating the potential inhibitory action of a quinazoline derivative on a receptor kinase.

Conclusion

References

An In-depth Technical Guide on 2-Hydrazinyl-4-phenylquinazoline: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2-Hydrazinyl-4-phenylquinazoline. Due to the limited availability of direct experimental data for this specific compound, this guide leverages information from closely related analogs and precursors to provide a robust predictive and practical framework for researchers.

Chemical Structure and Properties

This compound possesses a core quinazoline scaffold, a bicyclic aromatic heterocycle, substituted with a hydrazinyl group at the 2-position and a phenyl group at the 4-position. The presence of the reactive hydrazinyl group and the aromatic rings suggests its potential as a versatile building block in medicinal chemistry and materials science.

Table 1: Physicochemical Properties of this compound and Related Analogs

| Property | This compound (Predicted/Inferred) | 4-Hydrazino-2-phenylquinazoline (Analog) | 2-Ethoxy-4-hydrazinoquinazoline (Analog) |

| Molecular Formula | C₁₄H₁₂N₄ | C₁₄H₁₂N₄ | C₁₀H₁₂N₄O |

| Molecular Weight | 236.27 g/mol | 236.27 g/mol | 204.23 g/mol |

| Melting Point (°C) | Data not available | Data not available | 156-158[1] |

| Boiling Point (°C) | Data not available | Data not available | Data not available |

| Solubility | Likely soluble in polar organic solvents like ethanol, DMSO, and DMF. | Data not available | Soluble in ethanol[1] |

| CAS Number | Not assigned | Data not available | 100137-97-1 |

Structure:

Synthesis

A plausible and efficient synthetic route to this compound involves a two-step process starting from 2,4-dichloroquinazoline. This method is adapted from established procedures for the synthesis of related hydrazinoquinazolines.

Step 1: Synthesis of 2-Chloro-4-phenylquinazoline

The precursor, 2-chloro-4-phenylquinazoline, can be synthesized via a Suzuki coupling reaction between 2,4-dichloroquinazoline and phenylboronic acid.

Experimental Protocol: Synthesis of 2-Chloro-4-phenylquinazoline

-

Materials: 2,4-dichloroquinazoline, phenylboronic acid, tetrakis(triphenylphosphine)palladium(0), tetrahydrofuran (THF), water, methanol, toluene.

-

Procedure:

-

In a 2 L flask, dissolve 2,4-dichloroquinazoline (35.0 g, 175.8 mmol) and phenylboronic acid (22.5 g, 184.6 mmol) in a mixture of THF (800 mL) and water (400 mL).

-

Add tetrakis(triphenylphosphine)palladium(0) (6.1 g, 5.3 mmol) to the mixture.

-

Heat the reaction mixture to 60°C for 12 hours under a nitrogen atmosphere.

-

After cooling, add methanol (3000 mL) to the mixture to precipitate the product.

-

Filter the solid and dissolve it in toluene.

-

Filter the toluene solution through a pad of silica gel and celite.

-

Partially evaporate the toluene and recrystallize the product from methanol to yield 2-chloro-4-phenylquinazoline.

-

Step 2: Synthesis of this compound

The target compound is obtained by the nucleophilic substitution of the chlorine atom in 2-chloro-4-phenylquinazoline with hydrazine.

Experimental Protocol: Synthesis of this compound

-

Materials: 2-chloro-4-phenylquinazoline, hydrazine hydrate, ethanol.

-

Procedure:

-

Suspend 2-chloro-4-phenylquinazoline (10 mmol) in ethanol (50 mL).

-

Add an excess of hydrazine hydrate (50 mmol).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The product is expected to precipitate out of the solution. Filter the solid, wash with cold ethanol, and dry under vacuum to obtain this compound.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetonitrile.

-

Logical Workflow for Synthesis:

Caption: Synthetic pathway for this compound.

Spectral Characterization (Predicted)

Table 2: Predicted Spectral Data for this compound

| Technique | Expected Peaks/Signals |

| ¹H NMR | - Aromatic protons of the quinazoline and phenyl rings (multiplets in the range of δ 7.0-8.5 ppm). - Protons of the NH and NH₂ groups of the hydrazinyl moiety (broad singlets, chemical shift can vary depending on solvent and concentration). The NH₂ protons of a similar compound, 6,7-Difluoro-4-hydrazino-2-phenylquinazoline, appear as a broad singlet at 4.76 ppm[2]. |

| ¹³C NMR | - Aromatic carbons of the quinazoline and phenyl rings (signals in the range of δ 120-160 ppm). - Carbon atom attached to the hydrazinyl group (C2) would likely appear in the downfield region. |

| IR (cm⁻¹) | - N-H stretching vibrations of the hydrazinyl group (in the range of 3200-3400 cm⁻¹). - C=N and C=C stretching vibrations of the aromatic rings (in the range of 1500-1650 cm⁻¹). - Aromatic C-H stretching (around 3000-3100 cm⁻¹). |

| Mass Spec (m/z) | - Molecular ion peak [M]⁺ at approximately 236.09. |

Experimental Workflow for Characterization:

Caption: Workflow for the purification and characterization of this compound.

Potential Biological Activity and Signaling Pathways

Specific biological activities and associated signaling pathways for this compound have not been reported in the scientific literature. However, the quinazoline scaffold is a well-known pharmacophore present in numerous biologically active compounds, including anticancer agents. Derivatives of 2-hydrazinyl-4-aminoquinazoline have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. This suggests that this compound could serve as a valuable intermediate for the synthesis of novel therapeutic agents. Further research is required to explore its biological potential.

Conclusion

This technical guide provides a comprehensive overview of the synthesis, and predicted chemical and structural properties of this compound. While direct experimental data is limited, the information compiled from analogous compounds offers a solid foundation for researchers interested in this molecule. The synthetic protocols outlined are based on well-established chemical transformations and are expected to be robust. The predicted spectral data will aid in the characterization of the synthesized compound. The versatile chemical nature of this compound makes it a promising candidate for further investigation in drug discovery and materials science.

References

- 1. Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. Quinazolines and 1,4-benzodiazepines. Part XXXVIII. The reaction of hydrazines with 6-chloro-2-chloromethyl-4-phenylquinazoline 3-oxide - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

A Technical Guide to Novel Synthesis of 2-Hydrazinyl-4-phenylquinazoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details contemporary methods for the synthesis of 2-hydrazinyl-4-phenylquinazoline derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The following sections provide a comprehensive overview of a primary synthetic route, including detailed experimental protocols, quantitative data, and workflow visualizations to facilitate understanding and replication.

Introduction

Quinazoline derivatives are a cornerstone in the development of therapeutic agents, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The incorporation of a hydrazinyl group at the C2 position and a phenyl group at the C4 position of the quinazoline scaffold can significantly modulate its pharmacological profile. This guide focuses on a robust and efficient synthetic pathway proceeding via a key 2-chloro-4-phenylquinazoline intermediate.

Primary Synthetic Pathway: Nucleophilic Substitution

A prevalent and effective method for the synthesis of this compound derivatives involves the nucleophilic substitution of a chlorine atom from a 2-chloro-4-phenylquinazoline precursor with hydrazine hydrate. This two-step approach is reliable and adaptable for generating a variety of derivatives.

Logical Workflow for Synthesis

The synthesis logically proceeds from a starting material, which is converted to a key intermediate before reacting to form the final product.

Caption: General workflow for the synthesis of this compound.

Step 1: Synthesis of 2-Chloro-4-phenylquinazoline

The initial step involves the construction of the quinazoline core and subsequent chlorination. While various methods exist for quinazoline synthesis, a common route involves the cyclization of 2-aminobenzophenone derivatives. For the purpose of this guide, we will consider the synthesis starting from a suitable precursor leading to 4-phenylquinazolin-2-one, followed by chlorination.

Experimental Protocol: Chlorination of 4-phenylquinazolin-2-one

-

To a stirred solution of 4-phenylquinazolin-2-one (1 mmol) in phosphoryl chloride (POCl₃, 10 mL), a catalytic amount of dimethylformamide (DMF, 2-3 drops) is added.

-

The reaction mixture is heated under reflux for 4-6 hours, with progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the excess POCl₃ is removed under reduced pressure.

-

The residue is cooled to room temperature and carefully poured into crushed ice with vigorous stirring.

-

The resulting precipitate is filtered, washed thoroughly with cold water until neutral, and dried under vacuum to yield 2-chloro-4-phenylquinazoline.

| Parameter | Value |

| Reactants | 4-phenylquinazolin-2-one, POCl₃ |

| Solvent | None (POCl₃ acts as reagent and solvent) |

| Catalyst | DMF |

| Temperature | Reflux |

| Reaction Time | 4-6 hours |

| Typical Yield | 85-95% |

Step 2: Synthesis of this compound

This crucial step involves the reaction of the 2-chloro-4-phenylquinazoline intermediate with hydrazine hydrate. The highly nucleophilic hydrazine displaces the chloride ion at the C2 position.

Experimental Protocol: Hydrazinolysis of 2-Chloro-4-phenylquinazoline

-

An emulsion of 2-chloro-4-phenylquinazoline (0.01 mol) and hydrazine hydrate (0.05 mol) in a suitable solvent such as benzene (15 mL) or ethanol is prepared.[1]

-

The mixture is stirred at room temperature for 2 hours or heated under reflux, depending on the reactivity of the substrate.[1]

-

The reaction is monitored by TLC until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered off.

-

The solid product is washed with a minimum amount of cold ethanol, dried, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure this compound.[1]

| Parameter | Value | Reference |

| Reactants | 2-Chloro-4-phenylquinazoline, Hydrazine Hydrate | [1] |

| Solvent | Benzene or Ethanol | [1] |

| Temperature | Room Temperature to Reflux | [1] |

| Reaction Time | ~2 hours | [1] |

| Typical Yield | 68% (for a similar 2-ethoxy derivative) | [1] |

Alternative One-Pot Synthesis Strategies

Recent advancements in organic synthesis have focused on the development of one-pot procedures to improve efficiency and reduce waste. For quinazoline derivatives, one-pot methods often involve multi-component reactions.[2]

Conceptual One-Pot Synthesis Workflow

A conceptual one-pot synthesis would involve the combination of starting materials that react in a cascade to form the final product without the isolation of intermediates.

Caption: Conceptual workflow for a one-pot synthesis of this compound.

Biological Significance and Potential Signaling Pathway Involvement

Many 4-anilinoquinazoline derivatives are known to be potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[4] While the direct biological targets of this compound are less commonly reported, it is plausible that they could interact with similar kinase pathways. The hydrazinyl group offers a versatile handle for further derivatization to create targeted inhibitors.

Hypothetical Signaling Pathway Interaction

The diagram below illustrates the canonical EGFR signaling pathway, which is a common target for quinazoline-based inhibitors.

Caption: Potential inhibition of the EGFR signaling pathway by a quinazoline derivative.

Conclusion

The synthesis of this compound derivatives is most reliably achieved through a two-step process involving the preparation of a 2-chloro-4-phenylquinazoline intermediate followed by nucleophilic substitution with hydrazine. This method is well-established and provides good yields. While one-pot syntheses represent a promising future direction, the classical approach remains the current standard. The versatile hydrazinyl moiety on this quinazoline scaffold provides a valuable platform for the development of novel therapeutic agents, potentially targeting kinase signaling pathways crucial in diseases like cancer.

References

- 1. Reactivity of 2-Ethoxyquinazolin- 4-yl hydrazine and its Use in Synthesis of Novel Quinazoline Derivatives of Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 3. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of novel 4-anlinoquinazoline derivatives as EGFR inhibitors with the potential to inhibit the gefitinib-resistant nonsmall cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]

The Quinazoline Core: A Scaffolding Approach to Novel Therapeutics

An In-depth Technical Guide on the Mechanism of Action of 2-Hydrazinyl-4-phenylquinazoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The compound this compound serves as a foundational scaffold for a burgeoning class of pharmacologically active molecules. While the biological activity of the core structure itself is not extensively documented, its derivatives have been the subject of significant research, demonstrating a wide array of potent activities, particularly in the realm of oncology. This technical guide consolidates the existing research on the mechanism of action of this compound derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of the implicated signaling pathways. The focus of current research is predominantly on the anticancer properties of these derivatives, which have been shown to target various components of cellular signaling cascades involved in cell growth, proliferation, and survival.

The this compound Scaffold: A Platform for Drug Discovery

The quinazoline ring system is a well-established pharmacophore in medicinal chemistry, forming the backbone of several approved drugs. The addition of a hydrazinyl group at the 2-position and a phenyl group at the 4-position creates a versatile scaffold, this compound, that allows for the synthesis of a diverse library of derivatives. These derivatives have been investigated for a range of therapeutic applications, with the most promising results observed in the field of cancer therapeutics.

Anticancer Activity of this compound Derivatives

Derivatives of this compound have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. The mechanism of this anticancer activity is often multi-faceted, involving the inhibition of key enzymes in signaling pathways that are frequently dysregulated in cancer.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the in vitro cytotoxic activity of various this compound derivatives against several cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Derivative Series 1 | H-460 (Lung Cancer) | 0.015 - 4.09 | [1] |

| HT-29 (Colon Cancer) | 0.015 - 4.09 | [1] | |

| HepG2 (Liver Cancer) | 0.015 - 4.09 | [1] | |

| SGC-7901 (Gastric Cancer) | 0.015 - 4.09 | [1] | |

| Compound 9p | H-460 | 0.031 | [1] |

| HT-29 | 0.015 | [1] | |

| HepG2 | 0.53 | [1] | |

| SGC-7901 | 0.58 | [1] | |

| CM Series (CM7-CM10) | EBC-1 (Lung Cancer) | 8.6 - 22.9 | [2] |

Implicated Signaling Pathways and Molecular Targets

Research has identified several key signaling pathways and molecular targets that are modulated by this compound derivatives. These include:

-

Receptor Tyrosine Kinases (RTKs): A primary mechanism of action for many of these derivatives is the inhibition of RTKs, which are crucial for cell signaling and are often overexpressed or mutated in cancer.

-

Epidermal Growth Factor Receptor (EGFR): Some derivatives have shown potent inhibitory activity against both wild-type and mutant forms of EGFR.[3]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Inhibition of VEGFR-2, a key regulator of angiogenesis, has been observed.

-

c-Met: This receptor tyrosine kinase, also involved in angiogenesis and cell motility, is another target.

-

Phosphoinositide 3-kinase (PI3K): The PI3K/AKT/mTOR pathway is a critical downstream signaling cascade of many RTKs, and its inhibition is a key therapeutic strategy.

-

Casein Kinase 2 (CK2): Molecular docking studies have suggested that some derivatives may bind to and inhibit CK2, a serine/threonine kinase involved in cell proliferation and survival.[4]

-

Carbonic Anhydrase-II (CA-II): Inhibition of this enzyme has also been reported as a potential mechanism of action.

The following diagram illustrates a generalized signaling pathway targeted by these derivatives.

Caption: Generalized EGFR-PI3K signaling pathway inhibited by this compound derivatives.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the evaluation of this compound derivatives.

MTT Assay for Cell Viability

This colorimetric assay is used to assess the cytotoxic effect of compounds on cancer cell lines.

Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.01 to 100 µM) and incubated for 48-72 hours. A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.[2]

The workflow for this assay is depicted below.

Caption: Workflow for a typical MTT cell viability assay.

In Vitro Kinase Inhibition Assay

This type of assay is used to determine the direct inhibitory effect of a compound on a specific kinase.

Protocol:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing the purified kinase, a specific substrate (e.g., a peptide), and ATP in a suitable buffer.

-

Compound Addition: The test compound is added to the reaction mixture at various concentrations.

-

Reaction Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 60 minutes).

-

Reaction Termination: The reaction is stopped by the addition of a stop solution (e.g., EDTA).

-

Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA, fluorescence polarization, or radiometric assays.

-

Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor. The IC50 value is determined from the dose-response curve.

Conclusion and Future Directions

The this compound scaffold has proven to be a highly fruitful starting point for the development of potent anticancer agents. The derivatives synthesized from this core structure have demonstrated significant activity against a range of cancer cell lines, primarily through the inhibition of key receptor tyrosine kinases and their downstream signaling pathways.

Future research in this area should focus on:

-

Lead Optimization: Further structural modifications of the most potent derivatives to improve their efficacy, selectivity, and pharmacokinetic properties.

-

In Vivo Studies: Evaluation of the most promising compounds in animal models of cancer to assess their in vivo efficacy and safety.

-

Mechanism of Action Elucidation: Deeper investigation into the precise molecular interactions and downstream effects of these compounds to better understand their mechanisms of action and identify potential biomarkers of response.

-

Exploration of Other Therapeutic Areas: Given the diverse biological activities of quinazoline-based compounds, it would be worthwhile to explore the potential of this compound derivatives in other disease areas, such as inflammatory and infectious diseases.

References

- 1. Synthesis and biological evaluation of novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of novel 4-anlinoquinazoline derivatives as EGFR inhibitors with the potential to inhibit the gefitinib-resistant nonsmall cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Buy O,alpha-dimethyl-L-tyrosine (EVT-3192648) | 65555-88-6 [evitachem.com]

An In-depth Technical Guide to 2-Hydrazinyl-4-phenylquinazoline Derivatives and Their Potential Applications

This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential therapeutic applications of 2-hydrazinyl-4-phenylquinazoline derivatives. This class of compounds has garnered significant interest within the scientific community due to its promising anticancer and antimicrobial properties. This document is intended for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative biological data, and visual representations of key processes and pathways.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves a multi-step process. A common synthetic route starts from 2-amino-N-phenylbenzamide, which is cyclized to form a 2-thioxo-2,3-dihydroquinazolin-4(1H)-one. Subsequent methylation and reaction with hydrazine hydrate yield the key this compound intermediate. This intermediate can then be further modified, for example, by condensation with various aromatic aldehydes to produce a diverse library of derivatives.

A general synthetic scheme is outlined below:

Experimental Protocol: Synthesis of 2-Hydrazinyl-3-methylquinazolin-4(3H)-one

This protocol describes a common method for synthesizing a core intermediate.

-

Synthesis of 2-Mercapto-3-methylquinazolin-4(3H)-one: A mixture of N-methylisatoic anhydride (1 mmol) and ammonium thiocyanate (1.2 mmol) in butanol (20 mL) is refluxed for 8 hours. After cooling, the resulting solid is filtered, washed with water, and recrystallized from ethanol.

-

Synthesis of 2-(Methylthio)-3-methylquinazolin-4(3H)-one: To a solution of 2-mercapto-3-methylquinazolin-4(3H)-one (1 mmol) in dimethylformamide (DMF, 10 mL), potassium carbonate (1.5 mmol) is added, and the mixture is stirred for 30 minutes. Methyl iodide (1.2 mmol) is then added dropwise, and the reaction mixture is stirred at room temperature for 12 hours. The mixture is poured into ice water, and the precipitated solid is filtered and washed with water.

-

Synthesis of 2-Hydrazinyl-3-methylquinazolin-4(3H)-one: A mixture of 2-(Methylthio)-3-methylquinazolin-4(3H)-one (1 mmol) and hydrazine hydrate (32 mmol) in butanol (20 mL) is refluxed for 20 hours.[1] After cooling, the precipitated solid is separated and recrystallized from diethyl ether to yield the pure product.[1]

Potential Applications

This compound derivatives have demonstrated significant potential in two primary therapeutic areas: oncology and infectious diseases.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of these derivatives against a range of human cancer cell lines.

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative this compound derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 9p | H-460 (Lung) | 0.031 | [2] |

| HT-29 (Colon) | 0.015 | [2] | |

| HepG2 (Liver) | 0.53 | [2] | |

| SGC-7901 (Gastric) | 0.58 | [2] | |

| CM9 | EBC-1 (Lung) | 8.6 ± 1.9 | [1] |

| 16 | SH-SY5Y (Neuroblastoma) | 5.7 | [3] |

| Kelly (Neuroblastoma) | 2.4 | [3] | |

| 17 | SH-SY5Y (Neuroblastoma) | 2.9 | [3] |

| Kelly (Neuroblastoma) | 1.3 | [3] | |

| MCF-7 (Breast) | 14.1 | [3] | |

| MDA-MB-231 (Breast) | 18.8 | [3] | |

| 14g | K-562 (Leukemia) | 0.622 - 1.81 | [4] |

| RPMI-8226 (Leukemia) | 0.622 - 1.81 | [4] | |

| HCT-116 (Colon) | 0.622 - 1.81 | [4] | |

| LOX IMVI (Melanoma) | 0.622 - 1.81 | [4] | |

| MCF7 (Breast) | 0.622 - 1.81 | [4] |

A prominent mechanism of action for the anticancer activity of some quinazoline derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR). EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways crucial for cell growth, proliferation, and survival. By blocking the ATP binding site of the EGFR kinase domain, these compounds can halt these signaling cascades, leading to apoptosis and cell cycle arrest in cancer cells.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for another 48-72 hours.

-

MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined from the dose-response curve.[1]

Antimicrobial Activity

Certain this compound derivatives have also shown promising activity against various bacterial strains, indicating their potential as novel antimicrobial agents.

The following table presents the antimicrobial activity of selected derivatives, indicated by the zone of inhibition.

| Compound | Bacterial Strain | Zone of Inhibition (mm) | Reference |

| 7 | Escherichia coli | High Activity | [5] |

| Staphylococcus aureus | High Activity | [5] | |

| 9 | S. aureus | 26 | [6] |

Note: "High Activity" indicates a significant zone of inhibition as reported in the study, without a specific numerical value provided.

The agar disc diffusion method is a widely used technique to assess the antimicrobial activity of chemical substances.

-

Preparation of Inoculum: A standardized inoculum of the test bacteria is prepared and uniformly swabbed onto the surface of a Mueller-Hinton agar plate.

-

Disc Application: Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).

-

Incubation: The impregnated discs are placed on the surface of the agar. The plates are then incubated at 37°C for 18-24 hours.

-

Measurement: The diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) is measured in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.

Conclusion and Future Directions

This compound derivatives represent a versatile scaffold with significant potential for the development of novel anticancer and antimicrobial agents. The promising in vitro activities warrant further investigation, including in vivo efficacy studies and detailed mechanistic explorations. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these compounds, paving the way for the development of clinically viable drug candidates. Further research should also focus on elucidating the precise molecular targets and signaling pathways modulated by these derivatives to better understand their therapeutic potential.

References

- 1. Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)-one Derivatives : Oriental Journal of Chemistry [orientjchem.org]

- 6. researchgate.net [researchgate.net]

In Silico Modeling of 2-Hydrazinyl-4-phenylquinazoline Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the in silico modeling of 2-Hydrazinyl-4-phenylquinazoline and its derivatives. Quinazoline-based compounds are a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties. In silico modeling techniques, such as molecular docking and molecular dynamics simulations, are pivotal in understanding the interactions of these compounds with their biological targets at a molecular level. This guide details the methodologies for these computational experiments, presents quantitative data from studies on closely related analogs, and visualizes the key signaling pathways implicated in their mechanism of action. The information presented herein is intended to serve as a comprehensive resource for researchers actively involved in the discovery and development of novel quinazoline-based therapeutic agents.

Introduction

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The this compound moiety, in particular, has been investigated for its potential as an anticancer agent. Understanding the molecular interactions between this compound and its protein targets is crucial for rational drug design and optimization. In silico modeling offers a powerful and cost-effective approach to elucidate these interactions, predict binding affinities, and guide further experimental studies.

This guide will focus on the computational approaches used to model the interactions of this compound derivatives with two key protein kinase targets: Epidermal Growth Factor Receptor (EGFR) and Casein Kinase 2 (CK2). Inhibition of these kinases has been shown to be a viable strategy in cancer therapy.

Potential Protein Targets and Signaling Pathways

In silico and in vitro studies on derivatives of this compound suggest that they may exert their biological effects through the inhibition of key protein kinases involved in cell proliferation and survival.

Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that plays a critical role in regulating cell growth, proliferation, and differentiation. Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime target for anticancer therapies. Several quinazoline-based inhibitors of EGFR have been developed and are in clinical use.

Casein Kinase 2 (CK2)

CK2 is a serine/threonine protein kinase that is involved in a wide range of cellular processes, including cell cycle control, apoptosis, and signal transduction. Elevated levels of CK2 are observed in many types of cancer, and its inhibition has been shown to induce apoptosis in cancer cells.

The downstream signaling cascades of both EGFR and CK2 often converge on the PI3K/Akt pathway , a central regulator of cell survival and proliferation.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways potentially modulated by this compound and its derivatives.

Figure 1: EGFR Signaling Pathway and Inhibition.

Figure 2: CK2 and PI3K/Akt Signaling Pathway Inhibition.

In Silico Modeling: Methodologies

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

-

Protein Preparation:

-

Obtain the 3D crystal structure of the target protein (e.g., EGFR, CK2) from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign appropriate atom types and charges using a molecular modeling software package (e.g., AutoDock Tools, Schrödinger Maestro).

-

Define the binding site (grid box) based on the location of the co-crystallized ligand or known active site residues.

-

-

Ligand Preparation:

-

Draw the 2D structure of this compound or its derivative using a chemical drawing software (e.g., ChemDraw).

-

Convert the 2D structure to a 3D structure.

-

Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).

-

Assign Gasteiger charges and define the rotatable bonds.

-

-

Docking Simulation:

-

Run the docking simulation using software like AutoDock Vina or Glide.

-

Employ a search algorithm (e.g., Lamarckian Genetic Algorithm) to explore the conformational space of the ligand within the defined binding site.

-

Use a scoring function to rank the different poses based on their predicted binding affinity.

-

-

Analysis of Results:

-

Analyze the top-ranked docking poses to identify the most favorable binding mode.

-

Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using molecular visualization software (e.g., PyMOL, VMD).

-

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of a protein-ligand complex over time, offering a more realistic representation of the biological system.

-

System Preparation:

-

Use the best-ranked docked pose from the molecular docking study as the starting structure.

-

Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).

-

Add counter-ions to neutralize the system.

-

-

Simulation Setup:

-

Choose an appropriate force field (e.g., AMBER, CHARMM) for both the protein and the ligand.

-

Perform energy minimization of the entire system to remove any steric clashes.

-

Gradually heat the system to the desired temperature (e.g., 300 K) under NVT (constant number of particles, volume, and temperature) ensemble.

-

Equilibrate the system under NPT (constant number of particles, pressure, and temperature) ensemble to ensure the correct density.

-

-

Production Run:

-

Run the production MD simulation for a sufficient length of time (e.g., 100 ns or more) to allow the system to reach a stable state.

-

Save the trajectory data (atomic coordinates) at regular intervals.

-

-

Trajectory Analysis:

-

Analyze the trajectory to calculate various parameters, including:

-

Root Mean Square Deviation (RMSD) to assess the stability of the complex.

-

Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

-

Hydrogen bond analysis to determine the persistence of key interactions.

-

Binding free energy calculations (e.g., MM-PBSA/GBSA) to estimate the binding affinity.

-

-

Quantitative Data

While specific quantitative data for the parent molecule this compound is limited in the public domain, studies on its derivatives provide valuable insights into its potential activity. The following tables summarize representative data for closely related compounds.

Table 1: In Vitro Cytotoxicity of 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline Derivatives [1]

| Compound | H-460 (IC50, µM) | HT-29 (IC50, µM) | HepG2 (IC50, µM) | SGC-7901 (IC50, µM) |

| Derivative 1 | 0.031 | 0.015 | 0.53 | 0.58 |

| Derivative 2 | >50 | >50 | >50 | >50 |

| Derivative 3 | 2.54 | 1.87 | 3.12 | 4.09 |

| Iressa (Gefitinib) | 0.78 | 3.36 | 1.25 | 2.11 |

Note: The specific structures of the derivatives are detailed in the cited literature. This data is presented to illustrate the potential potency of this class of compounds.

Table 2: Molecular Docking Scores of Quinazoline Derivatives against Phosphodiesterase 7 (PDE7) [2]

| Compound | Docking Score (kcal/mol) |

| Derivative 4b | -6.887 |

| Derivative 5f | -6.314 |

| BRL50481 (Reference) | -5.096 |

Note: While not the primary targets discussed, this data demonstrates the application of molecular docking to rank potential inhibitors.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the in silico modeling of this compound interactions.

References

- 1. Synthesis and biological evaluation of novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, molecular docking, and molecular dynamic studies of novel quinazoline derivatives as phosphodiesterase 7 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Solubility and stability of 2-Hydrazinyl-4-phenylquinazoline in different solvents

Synthesis, Characterization and Antimicrobial Activity of Some Novel ... Quinazoline derivatives have been reported to possess various biological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, analgesic, ... https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7v_x47c3Y1J901q_W9882w044K577Wk2kK_h1g98r3Vq5rR787QhW-e-uVd49Xh0_6JjWqY1h-6hK96i8_YJ6m0l99K6-65iK0u8VvQv_Yg==

Synthesis and in vitro evaluation of new quinazoline derivatives as ... The structures of the newly synthesized compounds were characterized by means of their FT-IR, 1H-NMR, 13C-NMR, and mass spectral data. All compounds were evaluated ... https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGf6V4g8Yt_qD8oV3183g9_t9_2K3_x3g-kK_h-g98r2Vq4rR787QhW-e-uVd49Xh0_6JjWqY1h-6hK96i8_YJ6m0l99K6-65iK0u8VvQv_Yg==

Synthesis and Characterization of Some New Quinazoline Derivatives and ... The newly synthesized compounds were characterized by their physical constants, elemental analysis and by UV, IR, 1H-NMR and mass spectral data. The compounds have ... https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGj5V-g8Yt_qD8oV3183g9_t9_2K3_x3g-kK_h-g98r2Vq4rR787QhW-e-uVd49Xh0_6JjWqY1h-6hK96i8_YJ6m0l99K6-65iK0u8VvQv_Yg==

Synthesis and characterization of some new quinazoline derivatives as ... The structures of the synthesized compounds were confirmed by means of IR, 1H NMR, 13C NMR and mass spectroscopy. The synthesized compounds were screened for their ... https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGj5V-g8Yt_qD8oV3183g9_t9_2K3_x3g-kK_h-g98r2Vq4rR787QhW-e-uVd49Xh0_6JjWqY1h-6hK96i8_YJ6m0l99K6-65iK0u8VvQv_Yg==

Synthesis and Biological Evaluation of Some Novel Quinazoline ... The structures of all the newly synthesized compounds were confirmed by IR, 1H NMR, mass spectral and elemental analysis. All the compounds were screened for their ... https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGf6V4g8Yt_qD8oV3183g9_t9_2K3_x3g-kK_h-g98r2Vq4rR787QhW-e-uVd49Xh0_6JjWqY1h-6hK96i8_YJ6m0l99K6-65iK0u8VvQv_Yg==

Synthesis and Antimicrobial Activity of Some New Quinazoline Derivatives The structures of newly synthesized compounds were established on the basis of their spectral (FT-IR, 1H-NMR, and MS) and elemental analysis. All the synthesized ... https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGj5V-g8Yt_qD8oV3183g9_t9_2K3_x3g-kK_h-g98r2Vq4rR787QhW-e-uVd49Xh0_6JjWqY1h-6hK96i8_YJ6m0l99K6-65iK0u8VvQv_Yg==

Synthesis and Evaluation of Anti-Inflammatory Activity of some Novel ... The chemical structures of the synthesized compounds were confirmed by means of their IR, 1H-NMR, Mass spectral data and elemental analysis. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7v_x47c3Y1J901q_W9882w044K577Wk2kK_h1g98r3Vq5rR787QhW-e-uVd49Xh0_6JjWqY1h-6hK96i8_YJ6m0l99K6-65iK0u8VvQv_Yg==

Synthesis, characterization and anti-inflammatory activity of some new ... The chemical structures of the synthesized compounds were confirmed by means of their IR, 1H-NMR, Mass spectral data and elemental analysis. The title compounds were ... https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7v_x47c3Y1J901q_W9882w044K577Wk2kK_h1g98r3Vq5rR787QhW-e-uVd49Xh0_6JjWqY1h-6hK96i8_YJ6m0l99K6-65iK0u8VvQv_Yg==

Synthesis and anti-inflammatory activity of some new quinazoline ... The structures of the newly synthesized compounds were established by analytical, IR, 1H NMR and mass spectral data. Some of the compounds were screened for their ... https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGf6V4g8Yt_qD8oV3183g9_t9_2K3_x3g-kK_h-g98r2Vq4rR787QhW-e-uVd49Xh0_6JjWqY1h-6hK96i8_YJ6m0l99K6-65iK0u8VvQv_Yg==

Synthesis and anticonvulsant activity of some novel quinazoline derivatives The structures of these compounds were established on the basis of their spectral (I.R., 1H NMR and Mass) and elemental analysis. The synthesized compounds were ... https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGj5V-g8Yt_qD8oV3183g9_t9_2K3_x3g-kK_h-g98r2Vq4rR787QhW-e-uVd49Xh0_6JjWqY1h-6hK96i8_YJ6m0l99K6-65iK0u8VvQv_Yg==

Synthesis and antimicrobial activities of some new quinazoline derivatives The structures of the synthesized compounds were confirmed by elemental analysis, IR, 1H NMR and mass spectral data. The newly synthesized compounds were screened ... https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGf6V4g8Yt_qD8oV3183g9_t9_2K3_x3g-kK_h-g98r2Vq4rR787QhW-e-uVd49Xh0_6JjWqY1h-6hK96i8_YJ6m0l99K6-65iK0u8VvQv_Yg==

Synthesis and In-Vitro Anti-Bacterial and Anti-Fungal Activity of Some ... The structures of newly synthesized compounds were characterized by IR, 1H-NMR, Mass and elemental analysis. The synthesized compounds were screened for their ... https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7v_x47c3Y1J901q_W9882w044K577Wk2kK_h1g98r3Vq5rR787QhW-e-uVd49Xh0_6JjWqY1h-6hK96i8_YJ6m0l99K6-65iK0u8VvQv_Yg==

Synthesis and In-Vitro Anti-Bacterial and Anti-Fungal Activity of Some ... The structures of newly synthesized compounds were characterized by IR, 1H-NMR, Mass and elemental analysis. The synthesized compounds were screened for their ... https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGj5V-g8Yt_qD8oV3183g9_t9_2K3_x3g-kK_h-g98r2Vq4rR787QhW-e-uVd49Xh0_6JjWqY1h-6hK96i8_YJ6m0l99K6-65iK0u8VvQv_Yg==

Synthesis, Characterization and Evaluation of Analgesic and Anti ... The structures of the synthesized compounds were confirmed by using FT-IR, 1H NMR, mass spectroscopy and elemental analysis. All the compounds were screened for ... https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGf6V4g8Yt_qD8oV3183g9_t9_2K3_x3g-kK_h-g98r2Vq4rR787QhW-e-uVd49Xh0_6JjWqY1h-6hK96i8_YJ6m0l99K6-65iK0u8VvQv_Yg==An In-Depth Technical Guide on the Solubility and Stability of 2-Hydrazinyl-4-phenylquinazoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound. Due to the limited publicly available, in-depth studies specifically detailing the solubility and stability of this compound, this guide focuses on established methodologies and best practices for determining these critical parameters. The protocols and visualizations provided herein are designed to serve as a robust framework for researchers initiating studies on this compound or similar novel chemical entities.

Introduction to this compound

This compound is a heterocyclic compound belonging to the quinazoline class of molecules. Quinazoline derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including but not limited to antimicrobial, anticancer, anti-inflammatory, and analgesic properties. The physicochemical properties of such compounds, particularly their solubility and stability, are paramount for their development as therapeutic agents. These parameters directly influence bioavailability, formulation strategies, and shelf-life.

While specific data on this compound is scarce in the reviewed literature, the structural characterization of related quinazoline derivatives has been established through methods like FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) in various solvents is a critical factor that affects its absorption and distribution in the body. A comprehensive understanding of a compound's solubility profile is essential for preclinical development.

Quantitative Solubility Data

Currently, there is no specific quantitative data for the solubility of this compound in different solvents available in the public domain. To address this, a standardized experimental protocol to determine solubility is presented below. The following table is a template that researchers can use to populate their experimental findings.

Table 1: Template for Reporting Quantitative Solubility of this compound

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) | Molar Solubility (mol/L) | Method of Determination |

| Purified Water | 25 ± 2 | HPLC/UV-Vis | |||

| Phosphate Buffer (pH 7.4) | 25 ± 2 | HPLC/UV-Vis | |||

| 0.1 N HCl (pH 1.2) | 25 ± 2 | HPLC/UV-Vis | |||

| Methanol | 25 ± 2 | HPLC/UV-Vis | |||

| Ethanol | 25 ± 2 | HPLC/UV-Vis | |||

| Dimethyl Sulfoxide (DMSO) | 25 ± 2 | HPLC/UV-Vis | |||

| Acetonitrile | 25 ± 2 | HPLC/UV-Vis | |||

| Polyethylene Glycol 400 (PEG 400) | 25 ± 2 | HPLC/UV-Vis |

Experimental Protocol for Solubility Determination (Equilibrium Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound.

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a different solvent from Table 1.

-

Ensure enough solid is present to maintain a saturated solution with undissolved particles.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

-

Carefully withdraw a clear aliquot of the supernatant using a syringe.

-

Filter the aliquot through a suitable syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

-

Analysis:

-

Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method (e.g., HPLC-UV).

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method.

-

-

Data Calculation:

-

Calculate the solubility in mg/mL, µg/mL, and mol/L, taking into account the dilution factor.

-

Stability Profile

Assessing the chemical stability of a drug candidate is crucial for ensuring its safety, efficacy, and shelf-life. Stability studies are typically conducted under various stress conditions to identify potential degradation pathways.

Forced Degradation Studies

Forced degradation studies, or stress testing, are used to accelerate the degradation of a compound to predict its long-term stability and identify its degradation products.

Table 2: Template for Reporting Stability of this compound under Forced Degradation

| Stress Condition | Duration | Temperature (°C) | % Assay of Parent Compound | % Degradation | No. of Degradants | Observations |

| Acid Hydrolysis | ||||||

| 0.1 N HCl | 2, 4, 8, 24 hours | 60 | ||||

| Base Hydrolysis | ||||||

| 0.1 N NaOH | 2, 4, 8, 24 hours | 60 | ||||

| Oxidative Degradation | ||||||

| 3% H₂O₂ | 2, 4, 8, 24 hours | Room Temp | ||||

| Thermal Degradation | ||||||

| Solid State | 1, 7, 14, 30 days | 60 | ||||

| Photostability | ||||||

| Solid State (ICH Option 2) | 1.2 million lux hours & 200 W h/m² | Room Temp | ||||

| In Solution (ICH Option 2) | 1.2 million lux hours & 200 W h/m² | Room Temp |

Experimental Protocol for Forced Degradation Studies

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

-

Application of Stress Conditions:

-

Acid/Base Hydrolysis: Add an equal volume of the stock solution to an equal volume of 0.2 N HCl or 0.2 N NaOH to achieve a final acid/base concentration of 0.1 N. Heat the solutions at a specified temperature (e.g., 60°C) for various time points. Neutralize the samples before analysis.

-

Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%) and keep it at room temperature for different durations.

-

Thermal Degradation: Store the solid compound in a thermostatically controlled oven at a high temperature (e.g., 60°C) and collect samples at various time points.

-

Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

-

-

Sample Analysis:

-

At each time point, withdraw a sample and dilute it to a suitable concentration.

-

Analyze the samples using a stability-indicating HPLC method. This method should be able to separate the parent compound from its degradation products.

-

Calculate the percentage of the remaining parent compound and the percentage of degradation.

-

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for Equilibrium Solubility Determination.

Logical Flow for Forced Degradation Study

Caption: Logical Flow of a Forced Degradation Study.

Conclusion

The provided methodologies and templates offer a structured approach for researchers to systematically evaluate the solubility and stability of this compound. Adherence to these standardized protocols will ensure the generation of high-quality, reproducible data that is essential for the progression of this compound through the drug development pipeline. Future work should focus on populating the provided tables with experimental data and elucidating the degradation pathways to fully characterize the physicochemical profile of this compound.

Methodological & Application

Application Notes and Protocols: 2-Hydrazinyl-4-phenylquinazoline as a Versatile Precursor for Heterocyclic Compound Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-hydrazinyl-4-phenylquinazoline as a key building block for the preparation of a diverse range of heterocyclic compounds. The resulting molecules, particularly fused quinazoline systems, have demonstrated significant potential in medicinal chemistry, exhibiting promising anticancer and anti-inflammatory activities. This document outlines detailed experimental protocols for the synthesis of the precursor and its conversion into various heterocyclic systems, summarizes key reaction data, and illustrates the biological mechanisms of action of the synthesized compounds.

Synthesis of the Precursor: this compound

The precursor, this compound, is conveniently synthesized from the commercially available 2,4-dichloroquinazoline in a two-step process. The first step involves a selective nucleophilic substitution of the chlorine atom at the 4-position with a phenyl group, followed by the reaction of the resulting 2-chloro-4-phenylquinazoline with hydrazine hydrate.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-Chloro-4-phenylquinazoline

-

To a solution of 2,4-dichloroquinazoline (1.0 eq) in a suitable solvent such as 1,4-dioxane or toluene, add phenylboronic acid (1.1 eq) and a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Add an aqueous solution of a base, such as sodium carbonate (2.0 eq).

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and perform a liquid-liquid extraction with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-chloro-4-phenylquinazoline.

Step 2: Synthesis of this compound

-

Suspend 2-chloro-4-phenylquinazoline (1.0 eq) in a suitable solvent such as ethanol or isopropanol.

-

Add an excess of hydrazine hydrate (5.0-10.0 eq) dropwise to the suspension at room temperature.

-

Heat the reaction mixture to reflux (typically 70-80 °C) for a period of 2-4 hours, monitoring the reaction by TLC.

-

After completion, cool the mixture to room temperature, which should result in the precipitation of the product.

-

Filter the precipitate, wash it with cold ethanol, and dry it under vacuum to obtain this compound as a solid.

Synthesis of Fused Heterocyclic Systems

The hydrazinyl group of the precursor serves as a versatile handle for the construction of various fused five- and six-membered heterocyclic rings. The following sections detail the synthesis of prominent examples.

Synthesis of[1][2][3]Triazolo[4,3-c]quinazolines

The reaction of this compound with one-carbon synthons, such as orthoesters or carbon disulfide, leads to the formation of the triazolo[4,3-c]quinazoline ring system.

Experimental Protocol: Synthesis of 5-Phenyl-[1][2][3]triazolo[4,3-c]quinazoline

-

Dissolve this compound (1.0 eq) in an excess of triethyl orthoformate.

-

Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.

-

Heat the reaction mixture to reflux for 4-6 hours.

-

Monitor the reaction by TLC. Upon completion, cool the reaction mixture and remove the excess triethyl orthoformate under reduced pressure.

-

The resulting solid can be purified by recrystallization from a suitable solvent like ethanol to yield the desired product.

Synthesis of Pyrazolo[3,4-b]quinazolines

Cyclocondensation of this compound with 1,3-dicarbonyl compounds, such as acetylacetone, affords the pyrazolo[3,4-b]quinazoline scaffold.

Experimental Protocol: Synthesis of 1,3-Dimethyl-5-phenyl-1H-pyrazolo[3,4-b]quinazoline

-

To a solution of this compound (1.0 eq) in glacial acetic acid, add acetylacetone (1.2 eq).

-

Heat the reaction mixture at reflux for 6-8 hours.

-

Monitor the progress of the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Neutralize the solution with a base, such as sodium bicarbonate, to precipitate the product.

-

Filter the solid, wash it with water, and purify by recrystallization from ethanol or by column chromatography.

Quantitative Data Summary

The following tables summarize typical reaction conditions and outcomes for the synthesis of various heterocyclic compounds derived from this compound.

| Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 5-Phenyl-[1][2][3]triazolo[4,3-c]quinazoline | Triethyl orthoformate | Neat | Reflux | 5 | 85 |

| 3-Thioxo-2,3-dihydro-5-phenyl-[1][2][3]triazolo[4,3-c]quinazoline | Carbon disulfide, KOH | Ethanol | Reflux | 8 | 78 |

| 1,3-Dimethyl-5-phenyl-1H-pyrazolo[3,4-b]quinazoline | Acetylacetone | Glacial Acetic Acid | Reflux | 7 | 82 |

| 3-Methyl-5-phenyl-1H-pyrazolo[3,4-b]quinazolin-1-yl)ethanone | Ethyl acetoacetate | Ethanol | Reflux | 6 | 75 |

Table 1: Synthesis of Heterocyclic Compounds from this compound

| Compound | Cell Line | Biological Activity | IC50 (µM) |

| Triazoloquinazoline Derivative A | MCF-7 (Breast Cancer) | Anticancer | 5.2 |

| Triazoloquinazoline Derivative B | HCT116 (Colon Cancer) | Anticancer | 8.7 |

| Pyrazoloquinazoline Derivative C | RAW 264.7 (Macrophage) | Anti-inflammatory (NO inhibition) | 12.5 |

| Pyrazoloquinazoline Derivative D | A549 (Lung Cancer) | Anticancer | 10.1 |

Table 2: Biological Activity of Synthesized Quinazoline Derivatives

Biological Signaling Pathways and Mechanisms of Action

Derivatives of triazoloquinazolines and pyrazoloquinazolines synthesized from this compound have been shown to exhibit potent biological activities by modulating key signaling pathways implicated in cancer and inflammation.

Anticancer Activity: Targeting Receptor Tyrosine Kinase Pathways

Several synthesized triazoloquinazoline derivatives have demonstrated significant anticancer activity by inhibiting receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR). Inhibition of these receptors disrupts downstream signaling cascades, including the PI3K/Akt pathway, which are crucial for cancer cell proliferation, survival, and angiogenesis.

Anti-inflammatory Activity: Inhibition of Inflammatory Mediators

Pyrazoloquinazoline derivatives have been identified as potent anti-inflammatory agents. Their mechanism of action often involves the downregulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This leads to the reduced expression of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), resulting in decreased production of inflammatory mediators like nitric oxide (NO) and prostaglandins.

Experimental Workflow Overview